4-Amino-N-(4,6-Dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-sulfonamid;hydrat

Übersicht

Beschreibung

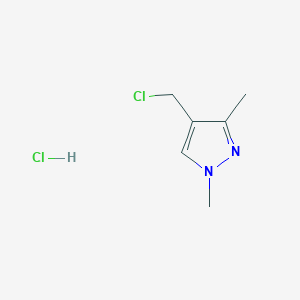

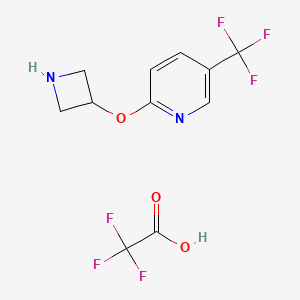

Chemical structure: sulfonamide

Wissenschaftliche Forschungsanwendungen

- Das Kokristall des Stoffes, das 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzol-1-sulfonamid mit 1,1'-Biphenyl-2,2'-dicarbonsäure kombiniert, wurde für pharmazeutische Anwendungen entwickelt . Es wird aufgrund seiner einzigartigen Kristallstruktur und potenziellen therapeutischen Eigenschaften in der Arzneimittelformulierung und -abgabe eingesetzt.

- Hydrogele sind wassergequollene Netzwerke, die das in-vivo-Mikromilieu nachahmen. Forscher haben pH-sensitive Sulfonamid-basierte Hydrogele synthetisiert, die Anwendungen in der Gewebezüchtung, Zellverkapselung und Arzneimittelfreisetzung finden könnten . Der Sulfonamid-Rest der Verbindung kann zu ihrer Reaktionsfähigkeit auf pH-Änderungen beitragen.

- N-(4,6-Dimethylpyrimidin-2-yl)-4-[(Chinazolin-4-yl)amino]benzol-1-sulfonamid (DMQS) wurde als Korrosionsschutzmittel für Baustahl in Salzsäure (HCl) untersucht. Bei einer Konzentration von 4 × 10–5 M zeigte DMQS eine hohe Effizienz (97,6 %) bei der Korrosionshemmung .

- N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-Hydroxynaphthalen-1-yl)diazenyl)benzol, ein Derivat der Verbindung, wurde synthetisiert und auf antimikrobielle und anthelmintische Aktivität untersucht . Sein Potenzial zur Bekämpfung von Infektionen und parasitären Krankheiten erfordert weitere Erforschung.

Pharmazeutische Industrie

Hydrogele für biomedizinische Anwendungen

Korrosionsschutz

Antibakterielle und Anthelmintische Eigenschaften

Zusammenfassend lässt sich sagen, dass diese vielseitige Verbindung vielversprechend in der Pharmazie, Materialwissenschaft und biologischen Forschung ist. Ihre vielfältigen Anwendungen unterstreichen ihre Bedeutung für die Weiterentwicklung wissenschaftlicher Erkenntnisse und praktischer Lösungen. 🌟 .

Wirkmechanismus

Target of Action

The primary target of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate, also known as Sulfamethazine-(phenyl-13C6) hemihydrate, is the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfamethazine-(phenyl-13C6) hemihydrate inhibits the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid . The compound forms hydrogen bonds with the enzyme, disrupting its normal function . This disruption prevents the bacteria from producing essential proteins and DNA, thus inhibiting their growth and reproduction .

Biochemical Pathways

The inhibition of dihydropteroate synthase disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the bacteria cannot grow or reproduce effectively .

Pharmacokinetics

Similar sulfonamide drugs are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by Sulfamethazine-(phenyl-13C6) hemihydrate leads to a halt in bacterial growth and reproduction .

Action Environment

The efficacy of Sulfamethazine-(phenyl-13C6) hemihydrate can be influenced by various environmental factors. For instance, the compound’s inhibitory effect improves with an increase in concentration . Its efficacy declines with an increase in temperature

Biochemische Analyse

Biochemical Properties

4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound is known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folate in bacteria . By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division . Additionally, the compound can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

The effects of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate on cells are profound. This compound can disrupt cellular processes by inhibiting key enzymes involved in folate synthesis . In bacterial cells, this inhibition leads to a halt in DNA replication and cell division, making the compound bacteriostatic rather than bactericidal . In mammalian cells, the compound can affect cell signaling pathways and gene expression by interacting with folate-dependent enzymes . This interaction can lead to changes in cellular metabolism and function, highlighting the compound’s potential as a research tool in cell biology.

Molecular Mechanism

The molecular mechanism of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate involves its binding to the active site of dihydropteroate synthetase . The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and competitively inhibits its activity . This inhibition prevents the synthesis of dihydrofolate, a precursor for tetrahydrofolate, which is essential for DNA synthesis . Additionally, the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing its binding and enhancing its inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can maintain its inhibitory effects on dihydropteroate synthetase for several days in vitro . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, the compound can cause adverse effects such as gastrointestinal disturbances and allergic reactions . In some cases, high doses can lead to severe conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate is involved in metabolic pathways related to folate synthesis . The compound inhibits dihydropteroate synthetase, preventing the formation of dihydrofolate and subsequently tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a decrease in the availability of folate-dependent metabolites . The compound’s interaction with this pathway highlights its potential as a tool for studying folate metabolism and its related processes.

Transport and Distribution

Within cells and tissues, 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . The compound’s distribution is influenced by factors such as concentration, cellular environment, and the presence of other molecules .

Subcellular Localization

The subcellular localization of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate is primarily in the cytoplasm and nucleus . The compound can be directed to these compartments through specific targeting signals and post-translational modifications . In the cytoplasm, the compound interacts with folate-dependent enzymes, inhibiting their activity and disrupting cellular metabolism . In the nucleus, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins . This subcellular localization is crucial for the compound’s biochemical and cellular effects.

Eigenschaften

IUPAC Name |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H14N4O2S.H2O/c2*1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h2*3-7H,13H2,1-2H3,(H,14,15,16);1H2/i2*3+1,4+1,5+1,6+1,10+1,11+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRKVTCTLYZLPH-CYJMKBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N8O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746845 | |

| Record name | Sulfamethazine-(phenyl-13C6) hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-77-3 | |

| Record name | Sulfamethazine-(phenyl-13C6) hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1527986.png)

![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)

![2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1527989.png)

![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)

![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)

![tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate](/img/structure/B1527999.png)

![2-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1528003.png)

![6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1528004.png)